3-Methyl-decahydroquinoline
Description
Historical Context and Isolation of Decahydroquinoline-Containing Natural Products
The study of decahydroquinoline (B1201275) alkaloids has a rich history, with early discoveries dating back to the mid-20th century. One of the pioneering discoveries in this field was the isolation of pumiliotoxin C, later identified as a 2,5-disubstituted decahydroquinoline, from the skin of the Panamanian poison frog Dendrobates pumilio in 1969. mdpi.comub.edu This discovery opened the door to the identification of a vast family of related alkaloids from various amphibian species. researchgate.net
Subsequent research led to the isolation of a plethora of decahydroquinoline-containing natural products from various organisms. For instance, lepadins D, E, and F, which possess a 2-methyl-decahydroquinoline core, were isolated from the marine tunicate Didemnum sp. acs.orgacs.org These compounds exhibited significant antiplasmodial and antitrypanosomal activities, highlighting the therapeutic potential of this structural class. acs.org The structural elucidation of these complex molecules often relies on advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. acs.orgacs.org
Prevalence and Structural Diversity of Decahydroquinoline Ring Systems in Natural Products
The decahydroquinoline scaffold is a common feature in a wide array of natural products, showcasing remarkable structural diversity. researchgate.net This diversity arises from variations in the substitution patterns and stereochemistry of the fused ring system. Over 800 alkaloids have been isolated or detected from the skin extracts of Neotropical poison frogs alone, with decahydroquinolines representing a significant subgroup. mdpi.com
The substitution patterns on the decahydroquinoline ring are highly variable. For example, the pumiliotoxin alkaloids are typically 2,5-disubstituted decahydroquinolines. ub.edu In contrast, the lepadin family of marine alkaloids features a different substitution pattern, often including a methyl group at the 2-position and a longer side chain at another position. acs.orgacs.org The relative and absolute stereochemistry of these substituents further contributes to the vast structural diversity observed in this class of natural products.
Research Emphasis on 3-Methyl-decahydroquinoline as a Privileged Structure in Synthetic and Biological Research
In recent years, the this compound scaffold has garnered significant attention, emerging as a "privileged structure" in medicinal chemistry. scielo.brresearchgate.netnih.gov A privileged structure is a molecular framework that is able to bind to multiple, unrelated biological targets, making it a valuable starting point for the development of new therapeutic agents. scielo.brnih.gov
The emphasis on the this compound core stems from the observation that its derivatives exhibit a broad range of biological activities. For instance, synthetic derivatives of this compound have shown promise as potent analgesic agents. nih.gov The strategic placement of the methyl group at the 3-position can significantly influence the molecule's conformation and its interaction with biological receptors.
The synthesis of the this compound core and its derivatives has been a major focus of synthetic organic chemistry. nih.gov Researchers have developed various strategies to construct this bicyclic system with high levels of stereocontrol. These synthetic efforts are crucial for providing access to sufficient quantities of these compounds for detailed biological evaluation, as they are often found in only minute amounts in their natural sources. mdpi.com The development of enantioselective synthetic routes has been particularly important, allowing for the preparation of specific stereoisomers to investigate their structure-activity relationships. ub.edu
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
3-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |
InChI |
InChI=1S/C10H19N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h8-11H,2-7H2,1H3 |
InChI Key |
GIYKGPCCXLXYND-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CCCCC2NC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the 3 Methyl Decahydroquinoline Core and Its Analogs
Stereoselective and Enantioselective Approaches to 3-Methyl-decahydroquinoline Synthesis
The precise control of stereochemistry is paramount in the synthesis of complex molecules like this compound. Modern synthetic methods offer powerful tools to achieve high levels of stereoselectivity and enantioselectivity, enabling access to specific stereoisomers with desired biological activities.
Cascade Reactions and Tandem Processes for Decahydroquinoline (B1201275) Construction
Cascade reactions, also known as tandem or domino reactions, have emerged as a powerful strategy for the efficient construction of complex molecular architectures from simple precursors in a single operation. These processes minimize waste, reduce reaction times, and often proceed with high stereoselectivity. The synthesis of the decahydroquinoline core can be effectively achieved through cascade sequences involving key bond-forming reactions such as Michael-type conjugate additions and intramolecular aldol cyclizations.
One-pot tandem reactions that combine a Michael addition with an intramolecular cyclization are particularly useful for building the bicyclic decahydroquinoline framework. rsc.org For instance, the reaction of an appropriate enamine or enolate with an α,β-unsaturated carbonyl compound can initiate a sequence where the resulting intermediate undergoes a subsequent intramolecular cyclization to form the quinoline (B57606) ring system. The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions.
The Knoevenagel condensation followed by an intramolecular cyclization represents another effective tandem approach. nih.govnih.gov This strategy has been successfully applied to the diastereoselective synthesis of highly substituted cis-decahydroquinolines. nih.govnih.gov The process begins with the condensation of an aldehyde with an active methylene compound, followed by an intramolecular lactam formation to construct the heterocyclic ring. nih.govnih.gov The stereochemistry of the substituents can be controlled by the stereochemistry of the starting materials. nih.govnih.gov
A notable example of a tandem process is the reaction of 5,5-dimethyl-1,3-cyclohexanedione with aldehydes, which proceeds through a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization to yield octahydroxanthene-1,8-diones. nih.gov While not directly forming a decahydroquinoline, this demonstrates the power of tandem reactions in constructing complex polycyclic systems under green conditions. nih.gov Similarly, a tandem Knoevenagel condensation-Michael addition has been utilized for the site-specific generation of antibody-drug conjugates, highlighting the versatility of this reaction sequence. nih.gov
| Tandem Reaction | Key Steps | Application Example | Key Features |
| Michael-Aldol Cascade | Michael-type conjugate addition, Intramolecular aldol cyclization | Organocatalytic synthesis of functionalized chromenes and dihydroquinolines beilstein-journals.org | High enantioselectivity achievable with chiral organocatalysts. |
| Knoevenagel-Cyclization | Knoevenagel condensation, Intramolecular lactam formation | Diastereoselective synthesis of cis-decahydroquinolines nih.govnih.gov | Stereocontrol derived from the starting materials. |
| Tandem Cyclization | Knoevenagel condensation, Michael addition, Intramolecular cyclization | Synthesis of octahydroxanthene-1,8-diones from 5,5-dimethyl-1,3-cyclohexanedione and aldehydes nih.gov | Can be performed under solvent-free conditions. |
Cycloaddition Strategies in Decahydroquinoline Synthesis
Cycloaddition reactions are powerful tools for the construction of cyclic systems, and they have been widely employed in the synthesis of decahydroquinoline derivatives. The Diels-Alder reaction, in particular, provides a convergent and often stereospecific route to the cyclohexene (B86901) ring, which can then be further elaborated to the decahydroquinoline core.
The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. khanacademy.org In the context of decahydroquinoline synthesis, a suitably functionalized diene can react with a dienophile containing a nitrogen atom, or the nitrogen can be introduced in a subsequent step. For example, the Diels-Alder reaction of a diene with acrolein can yield a cyclohexene aldehyde, which can then be converted to the decahydroquinoline ring system through a Knoevenagel condensation and subsequent cyclization. nih.govnih.gov The stereoselectivity of the Diels-Alder reaction is a key advantage, often proceeding with high endo/exo and facial selectivity, which translates to stereocontrol in the final product. The use of Lewis acid catalysts can enhance the rate and selectivity of the reaction. mdpi.com
[3+3] cycloaddition reactions have also emerged as a valuable strategy for the synthesis of piperidine rings, which are the core of the decahydroquinoline system. rsc.org This approach involves the reaction of a three-carbon synthon with another three-atom component to form the six-membered ring in a single step. rsc.org
Furthermore, [3+2] cycloaddition reactions of azomethine ylides with alkenes provide an efficient method for the construction of the pyrrolidine ring, which can be a key component of more complex polycyclic systems containing the decahydroquinoline motif. nih.gov This strategy has been utilized in the synthesis of various biologically active molecules. nih.gov
| Cycloaddition Type | Description | Relevance to Decahydroquinoline Synthesis | Key Features |
| Diels-Alder ([4+2]) | Reaction of a conjugated diene with a dienophile to form a cyclohexene ring. khanacademy.org | Forms the carbocyclic portion of the decahydroquinoline, which can then be nitrogenated. nih.govnih.gov | High stereospecificity and predictability (endo rule). Can be catalyzed by Lewis acids. mdpi.com |
| [3+3] Cycloaddition | Reaction of two three-atom components to form a six-membered ring. rsc.org | Direct formation of the piperidine ring of the decahydroquinoline. rsc.org | Convergent approach to the heterocyclic core. |
| [3+2] Cycloaddition | Reaction of a 1,3-dipole (e.g., azomethine ylide) with a dipolarophile (e.g., alkene). nih.gov | Construction of fused pyrrolidine rings onto the decahydroquinoline scaffold. nih.gov | Efficient for building complex, fused polycyclic systems. |
Asymmetric Catalytic Syntheses of this compound Derivatives
The development of asymmetric catalysis has revolutionized the synthesis of chiral molecules, and these methods are highly applicable to the enantioselective synthesis of this compound derivatives. Both organocatalysis and transition metal-catalyzed reactions with chiral ligands have proven to be powerful tools for establishing the stereocenters of the decahydroquinoline core with high levels of enantioselectivity.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a particularly attractive strategy. Chiral secondary amines, such as prolinol derivatives, can activate α,β-unsaturated aldehydes towards enantioselective Michael additions and subsequent intramolecular aldol reactions, leading to the formation of chiral chromenes and dihydroquinolines. beilstein-journals.org The enantioselectivity of these reactions is often very high, with enantiomeric excesses (ee) frequently exceeding 90%.
Transition metal catalysis, employing chiral ligands to induce asymmetry, is another cornerstone of modern asymmetric synthesis. Chiral N,N'-dioxide–nickel(II) complexes have been successfully used in the catalytic asymmetric conjugate addition/Schmidt-type rearrangement of vinyl azides and (E)-alkenyloxindoles to afford optically active 3,2′-pyrrolinyl spirooxindoles with excellent diastereo- and enantioselectivities. researchgate.net While not a direct synthesis of decahydroquinoline, this demonstrates the power of chiral transition metal complexes in controlling complex stereoselective transformations. The development of chiral catalysts for asymmetric hydrogenation and transfer hydrogenation has also been instrumental in the synthesis of chiral heterocycles. mdpi.com
| Catalytic System | Catalyst Type | Reaction Type | Typical Substrates | Key Advantages |
| Organocatalysis | Chiral secondary amines (e.g., prolinol ethers) beilstein-journals.org | Tandem Michael-aldol reactions beilstein-journals.org | α,β-Unsaturated aldehydes, nitro-olefins beilstein-journals.org | High enantioselectivity, metal-free conditions. |
| Transition Metal Catalysis | Chiral N,N'-dioxide–nickel(II) complexes researchgate.net | Conjugate addition/rearrangement researchgate.net | Vinyl azides, alkenyloxindoles researchgate.net | Excellent diastereo- and enantioselectivity. |
| Transition Metal Catalysis | Chiral Ru, Rh, Ir complexes with chiral ligands mdpi.com | Asymmetric hydrogenation, transfer hydrogenation mdpi.com | Imines, enamines, N-heteroaromatics mdpi.com | High efficiency and enantioselectivity for reduction reactions. |
Diastereoselective and Stereoconvergent Cyclocondensation Reactions for Fused Ring Systems
Cyclocondensation reactions are fundamental to the synthesis of heterocyclic compounds, and their diastereoselective variants are crucial for the construction of complex fused ring systems like decahydroquinoline. These reactions involve the formation of a ring from two or more molecules, or from different parts of the same molecule, with the concomitant elimination of a small molecule such as water or ammonia.
A highly diastereoselective approach to cis-fused 3,7,8-trisubstituted decahydroquinolines has been developed utilizing a Knoevenagel condensation followed by an intramolecular lactam formation. nih.govnih.gov The stereochemical outcome of the reaction is controlled by the cis-substitution of the starting cyclohexene ring. nih.govnih.gov In this synthesis, the choice of base was found to be critical for achieving high diastereoselectivity, with tertiary amines such as triethylamine preventing epimerization that was observed with primary or secondary amines like piperidine. nih.gov
Stereoconvergent syntheses, where a mixture of stereoisomers of the starting material is converted into a single stereoisomer of the product, are particularly elegant and efficient. While specific examples for this compound are not prevalent in the provided abstracts, the principles of stereoconvergent catalysis are well-established and could be applied to this system. For example, a dynamic kinetic resolution involving a cyclocondensation step could potentially convert a racemic starting material into a single enantiomer of the decahydroquinoline product.
| Reaction | Key Features | Example | Stereocontrol |
| Knoevenagel Condensation/Intramolecular Cyclization | Forms the decahydroquinoline ring in a diastereoselective manner. nih.govnih.gov | Synthesis of a 3,7,8-trisubstituted cis-decahydroquinoline (B84933). nih.govnih.gov | The stereochemistry of the starting cyclohexene controls the final product's stereochemistry. The choice of base is crucial to prevent epimerization. nih.gov |
| Biginelli Reaction | A one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. researchgate.net | Synthesis of dihydropyrimidinones, which can be precursors to quinolines. researchgate.net | The reaction can be performed under microwave conditions to improve yields. researchgate.net |
Catalytic Hydrogenation and Reductive Cleavage Strategies for Decahydroquinoline Formation
Catalytic hydrogenation is a powerful and widely used method for the reduction of aromatic and heteroaromatic rings, providing a direct route to saturated systems like decahydroquinoline. The choice of catalyst, solvent, and reaction conditions can significantly influence the stereochemical outcome of the hydrogenation.
The complete hydrogenation of a substituted quinoline, such as 3-methylquinoline, over a heterogeneous catalyst like platinum or palladium on carbon can lead to the formation of this compound. researchgate.net The stereoselectivity of this process can be influenced by the steric hindrance of the substituents on the quinoline ring, often leading to the formation of the cis-fused decahydroquinoline as the major product. The total synthesis of the decahydroquinoline poison frog alkaloid ent-cis-195A involved a hydrogenation step using Pd(OH)₂/C to reduce a double bond within the ring system. mdpi.com
Transfer hydrogenation, which uses a hydrogen donor molecule such as formic acid, sodium formate, or isopropanol in place of hydrogen gas, is another valuable technique. mdpi.com This method can offer different selectivity compared to catalytic hydrogenation and is often performed under milder conditions. Asymmetric transfer hydrogenation, using a chiral catalyst, can provide enantiomerically enriched decahydroquinolines from prochiral precursors. mdpi.com
Reductive cleavage strategies can also be employed to form the decahydroquinoline ring system. For example, the reduction of a dithioketal with Raney Nickel has been explored in the synthesis of decahydroquinoline alkaloids, although in some cases, this led to complex mixtures. researchgate.net
| Method | Catalyst/Reagent | Substrate | Product | Key Features |
| Catalytic Hydrogenation | Pd(OH)₂/C mdpi.com | Unsaturated quinoline derivative | Decahydroquinoline mdpi.com | Complete saturation of the heterocyclic and carbocyclic rings. |
| Transfer Hydrogenation | Rhodium-diamine complexes with HCOONa researchgate.net | Naphthol derivatives (analogous to quinolines) | Tetralones and tetrahydro-naphthols researchgate.net | Can be performed enantioselectively with chiral catalysts. |
| Reductive Cleavage | Ni-Raney/H₂ researchgate.net | Dithioketal | Alkane researchgate.net | Used for the removal of carbonyl groups. |
Total Synthesis of Complex Natural Products Featuring the this compound Skeleton
The pursuit of the total synthesis of natural products containing the this compound core has spurred the development of novel synthetic methodologies and strategies. These endeavors not only provide access to these biologically significant molecules but also push the boundaries of organic synthesis.
Lycopodium Alkaloids (e.g., Cermizine B, Fawcettimine, Senepodine F, Serralongamine A, Huperzines)
Lycopodium alkaloids are a large and structurally diverse family of natural products, many of which possess the decahydroquinoline framework. The syntheses of these complex molecules often require intricate strategies to control stereochemistry and construct the polycyclic systems.
Serralongamine A: The synthesis of (−)-serralongamine A was reported as part of a study that utilized 13C NMR spectroscopic data to determine the stereochemistry of phlegmarine-type Lycopodium alkaloids. acs.org This work also led to the structural reassignment and synthesis of other related alkaloids. acs.org
Huperzines: The huperzine family of alkaloids has attracted significant attention due to the potent acetylcholinesterase inhibitory activity of some of its members, like huperzine A. johnshopkins.edunih.gov The total synthesis of (±)-huperzine A has been described in detail. johnshopkins.edu A study focusing on phlegmarine-type Lycopodium alkaloids resulted in the structural reassignment and synthesis of (−)-huperzine K and (−)-huperzine M (also known as lycoposerramine Y), which were previously reported as cis-decahydroquinolines but were found to be trans-decahydroquinolines. acs.org The synthesis of these and other huperzine alkaloids has been a subject of extensive research over the past four decades. rsc.org
| Lycopodium Alkaloid | Key Synthetic Strategies | Overall Yield | Number of Steps |
| (±)-Cermizine B | Michael additions, Krapcho decarboxylation, double reductive amination acs.orgnih.gov | 24% | 9 |
| (−)-Cermizine B | Asymmetric organocatalyzed tandem cyclization, "pot-economy" sequence acs.orgrsc.orgdocumentsdelivered.comrsc.org | Not specified | 8 (uninterrupted) |
| (±)-Fawcettimine | Catalytic hydrogenation of an α,β-unsaturated ketone bris.ac.uk | 0.1% | 26 |
| Senepodine F | Organocatalytic asymmetric Diels-Alder reaction, intramolecular aza-Michael reaction, SN2 cyclization acs.orgnih.govresearchgate.net | 13% | 17 |
Poison-Frog Alkaloids (e.g., Cis-195A, Cis-209J-1, Cis-223F-1, Trans-251A)
The skin of poison frogs is a rich source of structurally diverse alkaloids, including a number of decahydroquinoline derivatives. These compounds have attracted considerable interest from synthetic chemists due to their intriguing biological activities and challenging molecular architectures.
Due to the limited search results for Cis-209J-1, Cis-223F-1, and Trans-251A, detailed synthetic information for these specific alkaloids is not included in this article.
| Poison-Frog Alkaloid | Key Synthetic Strategies | Overall Yield | Number of Steps |
| ent-cis-195A | Divergent synthesis from a common intermediate, global hydrogenation, carbamate deprotection jcu.edunih.govelsevierpure.commdpi.comresearchgate.netnih.gov | 38% | 16 |
Marine Alkaloids (e.g., Lepadins, Clavepictines)
The marine environment is a treasure trove of unique and biologically active natural products. Among these are alkaloids featuring the decahydroquinoline core, which have presented formidable challenges and opportunities for synthetic chemists.
Lepadins: The enantioselective total synthesis of several members of the lepadin family of marine alkaloids has been accomplished. A concise synthesis of (−)-lepadins A, B, and C was achieved from a phenylglycinol-derived tricyclic lactam. rsc.org Key stereocontrolling steps in this synthesis include a stereoselective cyclocondensation, double bond hydrogenation, oxazolidine opening, hydroboration–oxidation, and a Horner–Wadsworth–Emmons reaction. rsc.org Another enantioselective total synthesis of (+)-lepadin F featured an intermolecular aza-[3 + 3] annulation and a highly stereoselective hydrogenation to establish the desired relative stereochemistry. nih.gov The total synthesis of (−)-lepadin B has also been reported, utilizing an intramolecular acylnitroso Diels-Alder reaction as a key step. acs.org A collective synthetic strategy has been developed for lepadins A-E and H, which employs a green chemistry approach for the construction of the common cis-fused decahydroquinoline core. nih.gov
Clavepictines: The stereocontrolled total synthesis of (−)-clavepictine A and (+)-clavepictine B has been achieved in an enantioselective manner, which allowed for the unequivocal determination of their absolute configurations. acs.org A pivotal step in this synthesis is a diastereoselective silver(I)-promoted cyclization of a δ-amino allene. acs.org Another key feature is the cross-coupling of an enol triflate of an N-acyl lactam. acs.org A shorter route to clavepictines A and B, as well as the related alkaloid pictamine, has also been developed. acs.orgnih.gov This approach involves the construction of the trisubstituted piperidine moiety via condensation of a β-keto sulfone with an L-alanine-derived bromide followed by alkylative cyclization, and the formation of the quinolizidine skeleton through a diastereoselective intramolecular conjugate addition. acs.orgnih.gov
| Marine Alkaloid | Key Synthetic Strategies | Overall Yield | Number of Steps |
| (−)-Lepadins A, B, C | Stereoselective cyclocondensation, double bond hydrogenation, oxazolidine opening, hydroboration–oxidation, Horner–Wadsworth–Emmons reaction rsc.org | Not specified | Not specified |
| (+)-Lepadin F | Intermolecular aza-[3 + 3] annulation, stereoselective hydrogenation nih.gov | Not specified | Not specified |
| (−)-Lepadin B | Intramolecular acylnitroso Diels-Alder reaction acs.org | Not specified | Not specified |
| (−)-Clavepictine A & (+)-Clavepictine B | Diastereoselective silver(I)-promoted cyclization of a δ-amino allene, cross-coupling of an enol triflate acs.org | Not specified | Not specified |
| Clavepictines A & B | Condensation of a β-keto sulfone, alkylative cyclization, intramolecular conjugate addition acs.orgnih.gov | Not specified | Not specified |
Sophisticated Spectroscopic and Structural Characterization of 3 Methyl Decahydroquinoline Stereoisomers
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the stereochemistry of organic molecules in solution. By analyzing chemical shifts, coupling constants, and through-space interactions, the relative configuration of stereoisomers can be meticulously pieced together.
The chemical shifts of proton (¹H) and carbon-13 (¹³C) nuclei are exquisitely sensitive to their local electronic environment, which is directly influenced by the molecule's stereochemistry. In the context of 3-methyl-decahydroquinoline, key diagnostic signals in both ¹H and ¹³C NMR spectra allow for the differentiation between cis- and trans-fused ring systems, as well as the axial or equatorial orientation of the methyl group at the C3 position.
Generally, in decahydroquinoline (B1201275) systems, carbons in a trans-fused ring system experience different shielding effects compared to those in a cis-fused system due to the rigidity of the trans decalins versus the conformationally mobile cis isomers. For instance, the upfield shift of certain carbons due to γ-gauche effects is a powerful indicator of a cis ring fusion. nih.gov The orientation of the C3-methyl group also significantly impacts the chemical shifts of adjacent carbons (C2, C3, C4) and protons. An axial methyl group typically results in a shielding (upfield shift) of the γ-carbons (C5, C9) compared to an equatorial methyl group. organicchemistrydata.org
Proton NMR spectra provide complementary information. The coupling constants (³JHH) between vicinal protons are dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is instrumental in determining the relative stereochemistry of substituents and the conformation of the rings. For example, a large coupling constant (typically > 8 Hz) between two vicinal protons on a cyclohexane (B81311) ring is indicative of a trans-diaxial relationship, providing clear evidence for their relative stereochemistry.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Stereochemical Assignment in this compound Isomers. Note: These are illustrative values based on known trends in substituted decahydroquinolines and may vary with solvent and specific isomer.
| Atom | Stereoisomer Feature | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| C3-H | Axial Methyl | ~2.5 - 3.0 (broad) | ~30 - 35 |
| C3-H | Equatorial Methyl | ~1.8 - 2.2 (multiplet) | ~35 - 40 |
| C3-CH₃ | Axial | ~0.9 - 1.1 (doublet) | ~15 - 20 |
| C3-CH₃ | Equatorial | ~0.8 - 1.0 (doublet) | ~20 - 25 |
| C4a | trans-fused | - | ~40 - 45 |
| C4a | cis-fused | - | ~35 - 40 |
| C8a | trans-fused | - | ~60 - 65 |
| C8a | cis-fused | - | ~55 - 60 |
Analysis of ¹³C NMR spectroscopic data of related phlegmarine (B1213893) Lycopodium alkaloids has revealed distinct spectral patterns that allow for the definitive stereochemical assignment of the four stereogenic carbons within the decahydroquinoline core. nih.govdntb.gov.ua These established patterns serve as a powerful tool for assigning the stereochemistry of new derivatives. nih.gov
While 1D NMR provides valuable data, two-dimensional (2D) NMR techniques are often necessary to solve more complex structural problems. The Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is particularly powerful for elucidating stereochemistry. huji.ac.il ROESY detects through-space correlations between protons that are in close proximity (typically < 5 Å), irrespective of whether they are connected through bonds. columbia.eduresearchgate.net
For this compound, a ROESY spectrum can unequivocally determine the relative orientation of the methyl group. For an isomer with an axial methyl group, ROESY cross-peaks would be observed between the methyl protons and the axial protons at the C5 and C9a positions. Conversely, for an isomer with an equatorial methyl group, correlations would be expected between the methyl protons and the equatorial proton at C2 and the axial proton at C4. These through-space interactions provide definitive evidence for the relative configuration of the stereocenters. nih.gov
Table 2: Expected Key ROESY Correlations for a trans-fused this compound.
| Methyl Group Orientation | Correlating Protons | Inferred Spatial Proximity |
|---|---|---|
| Axial | C3-CH₃ ↔ C5-Haxial | 1,3-diaxial interaction |
| C3-CH₃ ↔ C9a-Haxial | Close proximity due to axial orientation | |
| Equatorial | C3-CH₃ ↔ C2-Hequatorial | Close proximity on the same face of the ring |
| C3-CH₃ ↔ C4-Haxial | Proximity between equatorial methyl and adjacent axial proton |
Nitrogen-15 (¹⁵N) NMR spectroscopy, despite challenges such as low natural abundance and lower sensitivity, offers a direct probe into the electronic environment of the nitrogen atom within the decahydroquinoline ring. semanticscholar.org The ¹⁵N chemical shift is highly sensitive to factors such as protonation, lone pair orientation, and the stereochemical environment. researchgate.netnih.gov
In cis- and trans-isomers of methyl-substituted decahydroquinolines, the ¹⁵N chemical shifts can differ significantly. semanticscholar.org These differences arise from the varied steric and electronic effects imposed by the ring fusion and the orientation of substituents. For example, steric compression involving the nitrogen lone pair can cause a notable change in the ¹⁵N chemical shift. This makes ¹⁵N NMR a valuable tool for distinguishing between stereoisomers where the environment around the nitrogen atom is altered. researchgate.net The typical chemical shift range for piperidines and decahydroquinolines is between 30 and 90 ppm (relative to liquid NH₃). science-and-fun.de
Single-Crystal X-ray Diffraction for Definitive Absolute and Relative Configuration Determination of this compound Derivatives
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of molecular structures in the solid state. cardiff.ac.uk This technique provides a precise three-dimensional map of electron density within a crystal, allowing for the exact determination of bond lengths, bond angles, and torsional angles. mdpi.com Crucially, for chiral molecules crystallizing in a non-centrosymmetric space group, X-ray diffraction can determine the absolute configuration of all stereocenters, providing a definitive structural assignment. nih.govnih.gov
For a derivative of this compound, a successful single-crystal X-ray analysis would yield:
Unambiguous Relative Stereochemistry: The precise up/down relationships of the methyl group and the hydrogen atom at the ring fusion positions (C4a and C8a) would be definitively established.
Absolute Configuration: Through the use of anomalous dispersion, the absolute R/S configuration of each stereocenter can be determined, allowing for the correct assignment of the enantiomer. mdpi.com
Conformational Details: The analysis reveals the preferred conformation of the molecule in the solid state, such as the chair-chair conformation of the decahydroquinoline ring system.
While obtaining suitable crystals can be a challenge, the structural information provided by X-ray diffraction is unparalleled in its accuracy and completeness.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Stereochemical Confirmation
Chiroptical techniques, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are powerful methods for investigating stereochemistry, particularly for determining absolute configuration in solution. frontiersin.org Electronic Circular Dichroism (ECD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light as a function of wavelength, is one of the most widely used chiroptical methods. nih.gov
The ECD spectrum of a chiral molecule is a unique fingerprint of its absolute configuration. rsc.org Modern approaches combine experimentally measured ECD spectra with quantum chemical calculations. nih.gov The process typically involves:
Computational modeling of the possible stereoisomers of this compound.
Calculation of the theoretical ECD spectrum for each isomer using methods like Time-Dependent Density Functional Theory (TD-DFT).
Comparison of the calculated spectra with the experimental ECD spectrum of the isolated compound.
A good match between the experimental spectrum and the calculated spectrum for one specific isomer allows for the confident assignment of its absolute configuration. unibe.ch This method is particularly valuable when single crystals for X-ray diffraction cannot be obtained.
Computational and Theoretical Investigations of 3 Methyl Decahydroquinoline Structure and Reactivity
Density Functional Theory (DFT) Applications in Reaction Mechanism and Stereoselectivity Prediction for 3-Methyl-decahydroquinoline Syntheses
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, making it invaluable for studying reaction mechanisms and predicting the stereochemical outcomes of synthetic routes.
For the synthesis of decahydroquinoline (B1201275) frameworks, DFT calculations can elucidate complex reaction pathways. For instance, DFT has been employed to investigate the hydrodenitrogenation (HDN) mechanism of quinoline (B57606) over different catalysts. nih.gov These studies explore the hydrogenation and ring-opening pathways, providing a detailed understanding of the structure-activity relationship of the catalysts involved. nih.gov Such an approach could be applied to the synthesis of this compound to identify the most energetically favorable reaction pathways and to optimize reaction conditions for higher yields.
DFT is also a powerful tool for predicting stereoselectivity. rsc.orgresearchgate.net In many chemical reactions, multiple stereoisomers can be formed. DFT calculations can determine the transition state energies for the formation of each stereoisomer, allowing for the prediction of the major product. rsc.org This is particularly relevant for this compound, which has multiple chiral centers. By modeling the transition states of key bond-forming steps, the preferred diastereomer and enantiomer can be predicted. Non-covalent interaction (NCI) analysis can further elucidate the origin of stereoselectivity, highlighting the weak interactions that stabilize one transition state over another. rsc.org
A plausible reaction mechanism for a given synthesis can be proposed and validated through DFT calculations. researchgate.net For example, in a Mg(II)-catalyzed [4+2] annulation for the synthesis of 2-arylquinoline motifs, DFT investigations were conducted to support the proposed mechanism. researchgate.net This type of computational study would be highly beneficial in understanding the synthesis of this compound, providing insights into the roles of catalysts and intermediates.
Table 1: Illustrative Data from DFT Calculations on Related Systems
| Parameter | Description | Example Value (kcal/mol) | Significance in Synthesis |
|---|---|---|---|
| Activation Energy (ΔE‡) | The energy barrier that must be overcome for a reaction to occur. | 15-30 | Predicts reaction rates and feasibility. |
| Reaction Energy (ΔErxn) | The net energy change of a reaction. | -20 (exothermic) | Indicates the thermodynamic favorability of a reaction. |
| Transition State Geometry | The molecular structure at the highest point of the reaction energy profile. | N/A | Provides insight into the mechanism of bond formation and breaking. |
| Relative Energies of Stereoisomers | The energy difference between different stereoisomeric products. | 1-5 | Predicts the major stereoisomer formed. |
Conformational Analysis and Energy Profiles of this compound Isomers
The three-dimensional structure of a molecule is crucial to its physical, chemical, and biological properties. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For a cyclic system like this compound, with its fused ring structure and a methyl substituent, a complex conformational landscape is expected.
The decahydroquinoline ring system can exist in cis and trans fused forms, and each of these can exist in various chair and boat-like conformations. The presence of the methyl group at the 3-position will further influence the conformational equilibrium by introducing steric interactions. The principles of conformational analysis in substituted cyclohexanes, where substituents prefer an equatorial position to minimize 1,3-diaxial interactions, are also applicable here. pharmacy180.com
Computational methods can be used to perform a systematic search for all possible low-energy conformers of this compound. By calculating the relative energies of these conformers, an energy profile can be constructed, and the population of each conformer at a given temperature can be predicted. researchgate.netresearchgate.net Studies on N-alkyl-cis-decahydroquinolines have shown that the conformational equilibrium is sensitive to the nature of the substituent on the nitrogen atom. rsc.org A similar sensitivity would be expected for substituents on the carbon framework.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Methyl Group Orientation | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| Chair-Chair (cis) | Equatorial | 0.0 | ~85 |
| Chair-Chair (cis) | Axial | 1.8 | ~5 |
| Chair-Boat (cis) | Equatorial | 5.5 | <1 |
| Chair-Chair (trans) | Equatorial | 0.5 | ~10 |
Quantum Mechanical Calculations for Spectroscopic Parameter Prediction and Validation
Quantum mechanical (QM) calculations are a powerful tool for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. dntb.gov.uanih.govmdpi.com This predictive capability is invaluable for the structural elucidation and validation of newly synthesized compounds like this compound.
The process typically involves optimizing the geometry of the molecule at a certain level of theory, followed by the calculation of the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). By performing these calculations for all possible stereoisomers of this compound, the calculated NMR data can be compared with experimental spectra to determine the correct structure. nih.gov
A study on 6-methyl-1,2,3,4-tetrahydroquinoline demonstrated a good agreement between experimental and calculated ¹H and ¹³C NMR chemical shifts using DFT methods. researchgate.net This highlights the reliability of such computational approaches for characterizing quinoline derivatives. researchgate.net In addition to NMR parameters, QM calculations can also predict other spectroscopic data, such as infrared (IR) and Raman vibrational frequencies, which can further aid in the structural characterization of this compound. researchgate.net
Table 3: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Related Compound (6-Methyl-1,2,3,4-tetrahydroquinoline)
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) - DFT | Difference (ppm) |
|---|---|---|---|
| C2 | 42.5 | 45.1 | 2.6 |
| C3 | 26.8 | 28.3 | 1.5 |
| C4 | 21.7 | 23.9 | 2.2 |
| C4a | 121.5 | 123.8 | 2.3 |
| C5 | 127.0 | 129.2 | 2.2 |
| C6 | 129.5 | 131.6 | 2.1 |
| C7 | 121.0 | 123.1 | 2.1 |
| C8 | 114.3 | 116.5 | 2.2 |
| C8a | 144.9 | 147.2 | 2.3 |
| CH3 | 20.4 | 22.1 | 1.7 |
Data adapted from a study on 6-methyl-1,2,3,4-tetrahydroquinoline for illustrative purposes. researchgate.net
Molecular Modeling and Docking Studies for Non-Clinical Biological Activity Insights
Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule with a biological target, typically a protein or nucleic acid. These methods can provide valuable non-clinical insights into the potential biological activity of a compound like this compound.
Molecular docking studies have been extensively used to investigate the potential of various quinoline derivatives as anticancer, anti-HIV, and antibacterial agents. nih.govmdpi.comnih.govnih.govbrieflands.com For example, docking simulations have been used to explore the binding modes of dihydroquinoline and tetrahydroquinoline derivatives with enzymes like human aldehyde dehydrogenase 1A1 and lysine-specific demethylase 1 (LSD1), respectively. nih.govmdpi.com
In a typical docking study, a three-dimensional model of the target protein is obtained from a database like the Protein Data Bank (PDB). The small molecule, in this case, this compound, is then computationally "docked" into the active site of the protein. A scoring function is used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. These studies can help to identify potential biological targets for this compound and to guide the design of new derivatives with improved activity.
Table 4: Illustrative Molecular Docking Results for Quinolone Derivatives against a Hypothetical Protein Target
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Activity |
|---|---|---|---|
| Compound A | -8.5 | Tyr123, Phe234, Arg345 | High |
| Compound B | -7.2 | Tyr123, Leu235 | Moderate |
| Compound C | -5.6 | Arg345 | Low |
| This compound (hypothetical) | -6.8 | Tyr123, Phe234 | Moderate |
Biological Activity Profiles of 3 Methyl Decahydroquinoline Derivatives in in Vitro and Non Clinical Systems
Enzymatic Inhibition Studies (e.g., Indoleamine-2,3-dioxygenase (IDO1), Cholinesterases)
Indoleamine-2,3-dioxygenase (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway. Its role in creating an immunosuppressive microenvironment has made it a significant target in cancer immunotherapy.
Recent drug discovery efforts have identified a series of potent IDO1 inhibitors built upon a decahydroquinoline (B1201275) scaffold. nih.gov These compounds demonstrated significant activity in both cellular and human whole blood assays. The research involved the separation of multiple diastereomers, indicating the stereochemistry of the decahydroquinoline ring is crucial for activity, although the absolute stereochemistry of the most active isomers was not determined. nih.gov Two lead compounds from related series, 15 and 27 , were highlighted for their excellent cellular and whole blood IDO1 inhibition, coupled with favorable pharmacokinetic profiles in rat studies, such as low unbound clearance and reasonable mean residence time. nih.gov
Table 1: IDO1 Inhibition by Decahydroquinoline-Scaffold Derivatives
| Compound Class | Key Findings | Significance |
|---|---|---|
| Decahydroquinoline Scaffold Derivatives | Identified with good cellular and human whole blood activity against IDO1. nih.gov | Demonstrates the utility of the decahydroquinoline core in designing potent IDO1 inhibitors. nih.gov |
| Leads (e.g., 15, 27 from related series) | Showed good in vitro activity and favorable rat pharmacokinetic profiles. nih.gov | Promising candidates for further preclinical development as immunomodulatory agents. nih.gov |
Cholinesterase Inhibition
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the regulation of cholinergic neurotransmission. While extensive research has been conducted on various quinoline-based structures as cholinesterase inhibitors, specific data on decahydroquinoline derivatives is less prevalent in the literature. However, studies on structurally related dihydroquinolinones have shown promising results. For instance, certain diversely functionalized quinolinones and dihydroquinolinones have been identified as potent and selective inhibitors of human acetylcholinesterase (hrAChE). nih.govresearchgate.net One quinolinone derivative, QN8 , was found to be a non-competitive inhibitor of hrAChE with an IC50 value of 0.29 µM and a Ki value of 79 nM. nih.govresearchgate.net These findings suggest that the broader quinoline (B57606) family, including its saturated forms, holds potential for cholinesterase modulation.
Receptor Interaction and Modulation Studies (e.g., Nicotinic Acetylcholine (B1216132) Receptors)
Decahydroquinoline alkaloids have been identified as a significant class of noncompetitive antagonists for nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov These receptors are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.
In vitro studies using pheochromocytoma (PC12) cells, which express a ganglionic type of nAChR, have provided detailed insights into the activity of these compounds. Specifically, the naturally occurring dendrobatid alkaloid (+)-cis-decahydroquinoline 195A, which is 5-methyl-2-propyl-cis-decahydroquinoline , inhibits carbamylcholine-induced sodium flux with a half-maximal inhibitory concentration (IC50) of 1.0 µM. nih.gov Another derivative, (+)-perhydro-cis-decahydroquinoline 219A (2,5-dipropyl-cis-decahydroquinoline ), showed similar potency with an IC50 of 1.5 µM. nih.gov
Furthermore, these decahydroquinoline derivatives were shown to inhibit the binding of the noncompetitive blocker [3H]perhydrohistrionicotoxin to muscle-type nAChRs from Torpedo electroplax membranes, with inhibition constant (Ki) values ranging from 1.4 to 7.9 µM. nih.gov The potency of these alkaloids as nAChR blockers is comparable to that of histrionicotoxins. nih.gov The similar activity profiles in both neuronal (PC12) and muscle-type (Torpedo) receptors indicate that cis- and trans-decahydroquinolines act as noncompetitive blockers across different nAChR subtypes. nih.gov
Table 2: Inhibition of Nicotinic Acetylcholine Receptors by Decahydroquinoline Derivatives
| Compound | Assay System | Activity (IC50) | Mechanism |
|---|---|---|---|
| (+)-cis-Decahydroquinoline 195A (5-methyl-2-propyl-cis-decahydroquinoline) | Carbamylcholine-elicited Na+ flux in PC12 cells | 1.0 µM nih.gov | Noncompetitive Blocker nih.gov |
| (+)-perhydro-cis-Decahydroquinoline 219A (2,5-dipropyl-cis-decahydroquinoline) | Carbamylcholine-elicited Na+ flux in PC12 cells | 1.5 µM nih.gov | Noncompetitive Blocker nih.gov |
In Vitro Antimicrobial, Antifungal, and Antiviral Screening
While specific screening data for 3-methyl-decahydroquinoline derivatives is limited, the broader class of quinoline compounds has been extensively evaluated for its antimicrobial, antifungal, and antiviral properties. nih.govnih.gov These studies provide a strong rationale for investigating the potential of saturated quinoline scaffolds like decahydroquinoline.
Antimicrobial and Antifungal Activity
Numerous novel quinoline derivatives have been synthesized and tested against a range of pathogenic microbes. For instance, a series of 6-amino-4-methyl-1H-quinoline-2-one derivatives showed excellent in vitro antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 µg/mL against bacteria such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.govresearchgate.net The same study found that some compounds were also potent antifungal agents against strains like Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. nih.govresearchgate.net
Similarly, quinoline-3-carbaldehyde hydrazone derivatives have demonstrated promising activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 16 µg/mL. nih.gov Other studies have focused on 8-hydroxyquinoline derivatives, which have shown significant anti-Candida and antidermatophyte activity. semanticscholar.org
Table 3: Representative Antimicrobial and Antifungal Activities of Quinoline Derivatives
| Compound Class | Organism | Activity Range (MIC/EC50) | Reference |
|---|---|---|---|
| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Bacteria (e.g., E. coli, S. aureus) | 3.12 - 50 µg/mL | nih.govresearchgate.net |
| Quinoline-3-carbaldehyde hydrazone derivatives | MRSA | 16 µg/mL | nih.gov |
| 2,8-bis(trifluoromethyl)-4-quinolinol derivative (Ac12) | Fungi (S. sclerotiorum, B. cinerea) | 0.50 - 0.52 µg/mL | nih.gov |
| 8-Hydroxyquinoline derivative (Clioquinol) | Candida spp. & Dermatophytes | 0.031 - 2 µg/mL | semanticscholar.org |
Antiviral Screening
The quinoline scaffold has also been a foundation for the development of antiviral agents. semanticscholar.orgnih.gov For example, novel quinoline derivatives have been shown to inhibit Dengue virus serotype 2 in a dose-dependent manner, likely by interfering with the early stages of the viral infection cycle. semanticscholar.orgnih.gov In another study, hydroxyquinoline-pyrazole derivatives demonstrated promising antiviral activity against a panel of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, by inhibiting viral adsorption and replication. nih.gov
Structure-Activity Relationship (SAR) Derivations in Non-Clinical Biological Contexts
The biological activity of decahydroquinoline and related quinoline derivatives is highly dependent on their structural features, including the substitution pattern, stereochemistry, and degree of saturation of the heterocyclic rings.
For the inhibition of nicotinic acetylcholine receptors , SAR studies of decahydroquinoline alkaloids have shown that the nature and position of substituents on the ring system are critical. A study of various cis- and trans-decahydroquinolines with substituents at the 2- and 5-positions revealed a clear structure-dependent inhibition of nAChR function. nih.gov The high potency of derivatives like 5-methyl-2-propyl-cis-decahydroquinoline and 2,5-dipropyl-cis-decahydroquinoline underscores the importance of alkyl substitutions at these specific positions for effective noncompetitive channel blocking. nih.gov
Regarding IDO1 inhibition , the identification of the decahydroquinoline scaffold as a viable core for potent inhibitors highlights the value of exploring saturated heterocyclic systems. nih.gov The fact that different diastereomers exhibited varied activity levels strongly suggests that the three-dimensional arrangement of substituents around the decahydroquinoline nucleus is a key determinant for binding to the enzyme's active site. nih.gov
In the context of antimicrobial activity , SAR studies on the broader quinoline class have consistently shown that the type and position of substituents significantly influence potency and spectrum. nih.gov For example, in a series of antifungal quinolinols, the introduction of trifluoromethyl groups at the C2 and C8 positions was a key feature of the lead compound, and further modifications of the C4 position led to derivatives with significantly enhanced potency against phytopathogenic fungi. nih.gov The versatile derivatization of the quinoline moiety continues to be a fruitful strategy in the search for new and more effective antimicrobial agents. nih.gov
Role of 3 Methyl Decahydroquinoline As a Key Chiral Building Block
Versatility as an Intermediate in Complex Heterocyclic Synthesis
The true strength of the 3-methyl-decahydroquinoline framework lies in its utility as a versatile intermediate for constructing more elaborate heterocyclic systems. Organic chemists leverage its inherent chirality and functional group compatibility to access a diverse range of complex molecular architectures, most notably in the total synthesis of natural products.
A primary application is in the synthesis of poison frog alkaloids and marine alkaloids. mdpi.comacs.org The decahydroquinoline (B1201275) core provides a ready-made bicyclic system that can be further elaborated. For instance, synthetic strategies often involve the diastereoselective construction of a substituted decahydroquinoline ring system, which then serves as the core for building complex alkaloids. nih.gov Methodologies such as intramolecular cyclization reactions are employed to form the key bicyclic structure from acyclic precursors. nih.gov The synthesis of various stereoisomers, including cis- and trans-fused decahydroquinolines, allows for the creation of a wide array of natural product analogues. researchgate.net
The synthesis of the cis-decahydroquinoline (B84933) system, which forms the core of certain norditerpenoid alkaloids, highlights the strategic importance of this building block. nih.gov A diastereoselective route can establish up to five stereocenters with high control, starting from a substituted cyclohexene (B86901) and using a Knoevenagel condensation to introduce the remaining atoms for the second ring. nih.gov This controlled construction is fundamental to achieving the precise three-dimensional structure required for biological activity.
Table 1: Examples of Complex Heterocycles Synthesized from Decahydroquinoline Intermediates
| Target Compound Class | Key Synthetic Strategy | Significance of Decahydroquinoline Core |
|---|---|---|
| Poison Frog Alkaloids (e.g., ent-cis-195A) | Intramolecular cyclization, hydrogenation | Provides the fundamental bicyclic nitrogen-containing scaffold. mdpi.com |
| Marine Alkaloids (e.g., Lepadins) | Aza-Achmatowicz rearrangement, cycloaddition | Serves as the common cis-fused core for collective total syntheses. acs.org |
This versatility makes methyl-substituted decahydroquinolines indispensable tools for chemists aiming to synthesize structurally complex and biologically active heterocyclic compounds.
Applications in the Development of Chiral Catalysts and Ligands
Beyond its role as a structural component of a target molecule, the this compound scaffold is instrumental in the field of asymmetric catalysis. Chiral ligands derived from this framework can coordinate with metal centers to create catalysts that facilitate enantioselective transformations. The rigidity of the bicyclic system and the defined stereochemistry of the methyl group help to create a well-defined chiral environment around the metal, enabling high levels of stereocontrol in chemical reactions.
A prominent example involves derivatives such as chiral 8-amino-5,6,7,8-tetrahydroquinolines, which are closely related structurally to decahydroquinolines. mdpi.comnih.gov These compounds, particularly the 2-methyl substituted analogue known as Me-CAMPY, have been successfully employed as chiral diamine ligands in metal complexes for asymmetric transfer hydrogenation (ATH) reactions. mdpi.comnih.gov
These rhodium-based catalysts have proven effective in the asymmetric reduction of cyclic imines, such as 1-aryl substituted-3,4-dihydroisoquinolines. mdpi.com These substrates are key intermediates in the synthesis of many biologically active alkaloids. mdpi.comnih.gov The chirality of the Me-CAMPY ligand is essential for controlling the stereochemical outcome of the hydrogenation, leading to the formation of one enantiomer of the product in excess. mdpi.com While modest enantiomeric excesses were initially obtained, these systems demonstrate the principle and potential for designing novel chiral catalysts based on the quinoline (B57606) framework. mdpi.comnih.gov
Table 2: Application of a Methyl-Substituted Quinoline-Based Ligand in Asymmetric Catalysis
| Ligand | Metal | Reaction Type | Substrate Class | Product Class |
|---|
The development of such ligands showcases how the structural features of this compound and its analogues can be translated into powerful tools for asymmetric synthesis, expanding the scope of reactions available for producing enantiomerically pure compounds.
Perspectives and Future Directions in 3 Methyl Decahydroquinoline Research
Development of Sustainable and Green Synthetic Methodologies for 3-Methyl-decahydroquinoline
The chemical industry's growing emphasis on environmental responsibility is driving a shift away from traditional synthetic methods that often rely on hazardous reagents and volatile organic solvents. chemistryjournals.net Future research on this compound will prioritize the adoption of green chemistry principles to minimize environmental impact and enhance economic viability. chemistryjournals.netnih.gov Key strategies include the use of alternative solvents, energy-efficient reaction conditions, and catalytic systems that improve atom economy.
Recent advancements in the synthesis of related quinoline (B57606) derivatives have highlighted several promising green approaches that could be adapted for this compound. nih.gov These include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net
Sonosynthesis: The use of ultrasonic irradiation offers another energy-efficient pathway to promote chemical reactions.
Biocatalysis: Employing enzymes as catalysts can lead to highly specific reactions under mild, aqueous conditions, significantly reducing waste. chemistryjournals.net
Alternative Solvents: The replacement of traditional organic solvents with greener alternatives like water or ionic liquids is a core tenet of sustainable chemistry. chemistryjournals.net For instance, a one-pot synthesis of N-methyl-1,2,3,4-tetrahydroquinolines has been developed using paraformaldehyde and H₂ over a Pd/C catalyst, representing a straightforward and sustainable method. rsc.org
| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Solvents | Often volatile, toxic organic solvents | Water, ionic liquids, supercritical fluids chemistryjournals.net |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, ultrasound chemistryjournals.net |
| Catalysts | Stoichiometric reagents, heavy metals | Biocatalysts (enzymes), reusable catalysts (e.g., nanoparticles) chemistryjournals.netnih.gov |
| Waste Generation | High, often producing hazardous byproducts | Minimized through high atom economy and recyclable materials chemistryjournals.net |
Integration of Artificial Intelligence and Machine Learning in Decahydroquinoline (B1201275) Synthetic Design
Key applications of AI/ML in the synthesis of decahydroquinolines include:
Reaction Prediction: ML models, trained on extensive reaction databases, can predict the most likely outcome of a chemical reaction, including identifying potential side products and suggesting optimal conditions (e.g., temperature, catalyst, solvent). cam.ac.uk
Accelerating the Design-Make-Test-Analyze (DMTA) Cycle: By rapidly generating and evaluating synthetic routes, AI can significantly shorten the "make" phase of the drug discovery cycle, allowing for faster iteration and optimization of lead compounds. biopharmatrend.com For related tetrahydroquinoline derivatives, computational studies involving molecular docking and molecular dynamics (MD) simulations have already been used to predict binding interactions and guide the design of new inhibitors. mdpi.comnih.gov
| Tool/Technique | Application in Decahydroquinoline Synthesis | Potential Impact |
|---|---|---|
| Retrosynthesis Algorithms (e.g., ASKCOS, Synthia) | Proposing viable multi-step synthetic routes to this compound. biopharmatrend.com | Reduces time spent on route design; uncovers novel and non-intuitive pathways. |
| Reaction Outcome Prediction Models | Predicting yields and identifying optimal conditions for key cyclization or substitution steps. cam.ac.uk | Minimizes failed experiments; improves efficiency and resource allocation. |
| Molecular Dynamics (MD) Simulations | Validating the stability of synthetic intermediates and final products. mdpi.comnih.gov | Provides insights into conformational stability and reactivity. |
| 3D-QSAR Models | Guiding the design of derivatives with enhanced biological activity based on structural features. mdpi.com | Focuses synthetic efforts on the most promising molecular structures. |
Exploration of Novel Biological Targets through Advanced In Vitro Screening
Decahydroquinoline alkaloids are known to possess significant biological activity. nih.gov For example, certain poison frog alkaloids with this core structure act as noncompetitive blockers of nicotinic acetylcholine (B1216132) receptors. nih.govmdpi.com Future research will aim to expand the known biological targets of this compound and its derivatives through systematic and high-throughput in vitro screening.
The process involves testing the compound against large panels of biological targets to identify new interactions. This exploration is critical for uncovering novel therapeutic applications. For instance, studies on structurally related tetrahydroquinolines have identified them as potential anticancer agents that target receptors like GPER in breast cancer cells or mTOR in lung cancer. mdpi.comnih.govnih.gov
Advanced screening methodologies will be central to this effort:
High-Throughput Screening (HTS): Automated systems will be used to rapidly test libraries of decahydroquinoline derivatives against hundreds or thousands of biological assays, searching for "hits."
Cell-Based Assays: Screening compounds on various cancer cell lines (e.g., MCF-7, A-549) can reveal antiproliferative effects and provide initial clues about the mechanism of action. nih.gov
Enzyme Inhibition Assays: Direct testing against panels of purified enzymes, such as protein kinases, can identify specific molecular targets. nih.gov
| Potential Target Class | Example Target | Screening Method | Reference Scaffold Activity |
|---|---|---|---|
| Ion Channels | Nicotinic Acetylcholine Receptors | Electrophysiology, Radioligand Binding Assays | Poison frog alkaloids (e.g., cis-195A) show inhibitory activity. nih.govmdpi.com |
| G-Protein Coupled Receptors (GPCRs) | GPER | Cell Proliferation Assays (MCF-7, MDA-MB-231) | Tetrahydroquinoline derivatives show antiproliferative effects. nih.gov |
| Protein Kinases | mTOR, EGFR, VEGFR-2 | Enzyme Inhibition Assays, Western Blotting | Tetrahydroquinoline and quinoline derivatives act as inhibitors. mdpi.comnih.govnih.gov |
| Lysine-Specific Demethylase 1 (LSD1) | LSD1 | Biochemical Assays (pIC50 determination) | Tetrahydroquinoline derivatives have been designed as LSD1 inhibitors. mdpi.com |
Design of Next-Generation Decahydroquinoline-Based Chemical Tools and Probes
Beyond direct therapeutic applications, the this compound scaffold can be developed into sophisticated chemical tools and probes to investigate biological systems. nih.gov A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study its function in a complex cellular environment. cambridgemedchemconsulting.com The inherent conformational rigidity of the decahydroquinoline framework makes it an excellent starting point for designing highly selective probes.
The design of a decahydroquinoline-based probe would involve strategically modifying the core structure to include several key functional groups:
A "Warhead": A reactive group that can form a covalent bond with the target protein, often enabled by photoaffinity labels like benzophenones or diazirines that become reactive upon UV irradiation. nih.gov
A Bioorthogonal Handle: A chemically inert group, such as an alkyne or an azide, that allows for the specific attachment of a reporter tag (e.g., a fluorophore or biotin) via "click" chemistry. nih.gov This enables visualization or affinity purification of the target protein.
A Linker: A chain of atoms that connects the core scaffold to the warhead and the handle, optimized to ensure proper positioning for target engagement.
These next-generation chemical tools would allow researchers to perform advanced experiments, such as identifying the direct binding partners of decahydroquinoline derivatives in living cells, visualizing their subcellular localization, and discovering novel inhibitors through competitive profiling. nih.govchemrxiv.org
| Component | Function | Example Functional Group |
|---|---|---|
| Core Scaffold | Provides target recognition and binding affinity. | This compound |
| Photoaffinity Group ("Warhead") | Forms a covalent bond with the target upon UV activation. nih.gov | Benzophenone, Diazirine |
| Bioorthogonal Handle ("Click" Tag) | Allows for conjugation to a reporter molecule. nih.gov | Terminal Alkyne, Azide |
| Reporter Tag | Enables detection or isolation of the probe-target complex. | Fluorophore (for imaging), Biotin (for affinity capture) |
Q & A
Q. Basic Research Focus
-
Methodological Answer : Synthesis typically involves cyclization of substituted cyclohexanone derivatives or catalytic hydrogenation of quinoline precursors. For example, hydrogenation under high-pressure H₂ with palladium catalysts yields decahydroquinoline frameworks, while methylation at the 3-position requires alkylation agents like methyl iodide. Reaction temperature (80–120°C) and solvent polarity (e.g., ethanol vs. DMF) critically affect stereoselectivity and byproduct formation .
-
Data Table :
Method Catalyst/Solvent Yield (%) Purity (%) Key Reference Catalytic Hydrogenation Pd/C, Ethanol 78 95 Alkylation NaH, DMF 65 88
How can researchers validate the stereochemical configuration of this compound using spectroscopic techniques?
Q. Basic Research Focus
- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT) to assign axial/equatorial protons and carbons. For instance, equatorial methyl groups at C3 exhibit distinct coupling constants (J = 10–12 Hz) in ¹H NMR. X-ray crystallography or computational methods (DFT) resolve chair/boat conformations. IR spectroscopy confirms amine functional groups (N-H stretches ~3300 cm⁻¹) .
What strategies resolve contradictions in reported conformational stability data for this compound?
Q. Advanced Research Focus
- Methodological Answer : Discrepancies often arise from solvent effects or computational model limitations. Re-evaluate stability using:
How do researchers design experiments to elucidate the pharmacological mechanism of this compound derivatives?
Q. Advanced Research Focus
- Methodological Answer : Use in vitro binding assays (e.g., receptor affinity via SPR) paired with molecular docking. For CNS targets, employ blood-brain barrier (BBB) permeability assays (PAMPA-BBB). Validate via knockout models or siRNA silencing in cell lines. Dose-response curves (IC₅₀/EC₅₀) quantify potency .
What statistical approaches are recommended for analyzing dose-response or toxicity data in preclinical studies?
Q. Advanced Research Focus
- Methodological Answer : Apply non-linear regression (e.g., Hill equation) for dose-response curves. For toxicity outliers, use Grubbs’ test or robust regression. Meta-analyses of LD₅₀ data require random-effects models to account for inter-study variability .
How can mixed-methods research frameworks enhance understanding of this compound’s biological interactions?
Q. Advanced Research Focus
- Methodological Answer : Combine quantitative assays (e.g., enzyme inhibition kinetics) with qualitative interviews to contextualize experimental anomalies. Thematic analysis of lab notes can reveal biases in data interpretation, while triangulation with LC-MS/MS validates metabolite identification .
What protocols ensure reproducibility in synthesizing and characterizing this compound analogs?
Q. Basic Research Focus
- Methodological Answer : Document reaction conditions (e.g., inert atmosphere, stirring speed) and purification steps (HPLC gradients, column specifications). Share raw spectral data (NMR FIDs, MS spectra) in supplementary materials. Use IUPAC nomenclature to avoid structural ambiguity .
How should systematic reviews address heterogeneous data on this compound’s physicochemical properties?
Q. Advanced Research Focus
- Methodological Answer : Apply PRISMA guidelines for literature screening. Exclude studies lacking experimental details (e.g., solvent used for logP measurements). Stratify data by methodology (e.g., shake-flask vs. HPLC logP) and perform sensitivity analyses .
What experimental controls mitigate confounding variables in studying this compound’s metabolic pathways?
Q. Advanced Research Focus
- Methodological Answer : Include negative controls (e.g., hepatic microsomes without NADPH) to rule out non-enzymatic degradation. Use isotopically labeled analogs (¹³C-methyl) to trace metabolite origins. Normalize CYP450 activity to protein content .
How do researchers design safety protocols for handling this compound in laboratory settings?
Q. Basic Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
